Spermine

Catalog No.
S543671
CAS No.
71-44-3
M.F
C10H26N4
M. Wt
202.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spermine

CAS Number

71-44-3

Product Name

Spermine

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine

Molecular Formula

C10H26N4

Molecular Weight

202.34 g/mol

InChI

InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2

InChI Key

PFNFFQXMRSDOHW-UHFFFAOYSA-N

SMILES

C(CCNCCCN)CNCCCN

Solubility

> 100 mg/mL

Synonyms

N,N’-Bis(3-aminopropyl)-1,4-butanediamine; N,N’-Bis(2-aminopropyl)tetramethylenediamine; Gerontine; Musculamine; NSC 268508; Neuridine;

Canonical SMILES

C(CCNCCCN)CNCCCN

Spermine is a biogenic polyamine, specifically a tetramine, characterized by its chemical formula C10H26N4\text{C}_{10}\text{H}_{26}\text{N}_{4}. It is synthesized from spermidine through the action of spermine synthase and is found in various tissues across all eukaryotic organisms. Spermine plays a crucial role in cellular metabolism, particularly in stabilizing nucleic acids and protecting DNA from oxidative damage due to its ability to act as a free radical scavenger. It is also responsible for the characteristic odor of semen, first described in 1678 by Antonie van Leeuwenhoek when he isolated spermine phosphate from human semen .

Spermine's mechanism of action is multifaceted. Here are some key aspects:

  • Nucleic Acid Stabilization: Spermine interacts with DNA and RNA, potentially stabilizing their structure and protecting them from damage [, ].
  • Free Radical Scavenging: Spermine's structure allows it to neutralize free radicals, harmful molecules that can damage cellular components like DNA [].
  • Cellular Regulation: Spermine might influence gene expression, cell growth, and translation processes, but the exact mechanisms require further investigation [, ].

Spermine is generally considered safe at physiological concentrations. However, high doses might exhibit cytotoxicity (cell toxicity) [].

  • Biosynthesis:
    • From Ornithine: The biosynthesis begins with the decarboxylation of ornithine, catalyzed by ornithine decarboxylase, yielding putrescine. This is further converted to spermidine and then to spermine through successive N-alkylation reactions involving S-adenosylmethionine .
  • Oxidation:
    • Spermine can be oxidized to spermidine by the enzyme spermine oxidase, which also acts on other polyamines. This reaction plays a role in regulating intracellular polyamine concentrations and has implications for cellular health and disease .
  • Formation of Schiff Bases:
    • Spermine can react with aldehydes to form Schiff bases, which are important intermediates in various synthetic pathways .

Spermine exhibits several biological activities:

  • Cell Growth: It is essential for eukaryotic cell growth and proliferation, acting as a growth factor in certain bacterial species .
  • DNA Protection: Spermine protects DNA from oxidative damage caused by reactive oxygen species, thereby maintaining genomic integrity .
  • Gene Regulation: It is involved in the regulation of gene expression and stabilization of chromatin structure, which is crucial for proper cellular function .

Spermine can be synthesized through various methods:

  • Enzymatic Pathway:
    • The primary method involves the enzymatic conversion of ornithine to putrescine, followed by the formation of spermidine and subsequently spermine through specific enzymes (ornithine decarboxylase and spermine synthase) .
  • Chemical Synthesis:
    • Recent advancements have led to practical synthetic routes involving solid-phase synthesis techniques that allow for large-scale production of polyamines, including spermine .

Spermine has diverse applications:

  • Pharmaceuticals: It is being explored for its potential therapeutic effects in cancer treatment due to its role in cellular growth regulation .
  • Biotechnology: Its stabilizing properties make it valuable in the formulation of biological products and nucleic acid research.
  • Agriculture: Polyamines like spermine are investigated for their roles in plant stress responses and growth regulation.

Research indicates that spermine interacts with various biomolecules:

  • It forms complexes with nucleic acids, enhancing their stability.
  • Spermine's interaction with proteins can influence cell signaling pathways, impacting cell growth and apoptosis.
  • Studies have shown that alterations in spermine levels can affect neuronal health, linking it to neurodegenerative diseases .

Spermine shares structural similarities with other polyamines, including:

CompoundStructureUnique Features
PutrescineC4H12N2\text{C}_{4}\text{H}_{12}\text{N}_{2}A diamine; precursor to spermidine
SpermidineC7H18N3\text{C}_{7}\text{H}_{18}\text{N}_{3}Intermediate between putrescine and spermine
ThermospermineC10H24N4\text{C}_{10}\text{H}_{24}\text{N}_{4}A thermally stable derivative
NorspermineC9H22N4\text{C}_{9}\text{H}_{22}\text{N}_{4}Lacks one carbon compared to spermine

Uniqueness of Spermine

Spermine's unique structure allows it to function effectively as a stabilizer for nucleic acids and a protector against oxidative stress. Its specific interactions within cellular environments differentiate it from other polyamines, making it essential for various biological functions.

Enzymatic Synthesis via Spermine Synthase

Spermine synthase (SpmSyn), also known as spermidine aminopropyltransferase, catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to spermidine, resulting in the formation of spermine. This highly specific reaction represents the final step in the canonical polyamine biosynthetic pathway in most eukaryotes.

Crystal structure analyses of human spermine synthase have revealed that the enzyme functions as a dimer of identical subunits. Each monomer comprises three distinct domains:

  • A C-terminal domain containing the active site, structurally similar to spermidine synthase
  • A central domain composed of four β-strands that forms the lid of the catalytic domain
  • An N-terminal domain with remarkable structural similarity to S-adenosylmethionine decarboxylase

Dimerization occurs primarily through interactions between the N-terminal domains, and deletion studies have demonstrated that this N-terminal domain is essential for enzymatic activity, suggesting dimerization is a requirement for proper function.

Kinetic studies of bovine brain spermine synthase have provided valuable insights into the enzyme's mechanism. The reaction follows a compulsory-order mechanism, where both substrates (spermidine and dcAdoMet) must add to the enzyme before any products are released. The apparent Michaelis constants are approximately 60 μM for spermidine and 0.1 μM for dcAdoMet, indicating a much higher affinity for the aminopropyl donor. Product inhibition studies have shown that spermine competitively inhibits the enzyme with respect to dcAdoMet but exhibits mixed inhibition regarding spermidine.

Table 1: Kinetic Properties of Bovine Brain Spermine Synthase

ParameterValueInhibition Pattern
Km (Spermidine)60 μM-
Km (dcAdoMet)0.1 μM-
Spermine inhibition vs. dcAdoMet-Competitive
Spermine inhibition vs. Spermidine-Mixed
5'-Methylthioadenosine inhibition vs. dcAdoMet-Predominantly competitive
5'-Methylthioadenosine inhibition vs. Spermidine-Predominantly uncompetitive

Interplay with Spermidine and Polyamine Metabolic Networks

Spermine exists within a complex metabolic network that includes putrescine, spermidine, and various related compounds. This network encompasses multiple interconnected pathways of biosynthesis, interconversion, catabolism, and transport that collectively maintain polyamine homeostasis.

The canonical polyamine biosynthetic pathway begins with the decarboxylation of ornithine to form putrescine, catalyzed by ornithine decarboxylase (ODC). Putrescine then undergoes aminopropylation by spermidine synthase to form spermidine, which can subsequently be converted to spermine by spermine synthase through another aminopropylation reaction.

Cellular polyamine pools are regulated through several mechanisms:

  • De novo biosynthesis
  • Interconversion between different polyamines
  • Transport from other tissues/organs
  • Turnover via transport, conjugation, and catabolism

Polyamine catabolism is mediated by two primary enzyme types:

  • Homodimeric enzymes that catalyze the breakdown of putrescine to γ-aminobutyric acid (GABA) via intermediates 4-aminobutanal and Δ1-pyrroline, which can also oxidize spermidine and spermine with lower affinity
  • Monomeric polyamine oxidases (PAOs) that either catabolize spermidine and spermine or back-convert them to lower polyamines (putrescine and spermidine, respectively)

The catabolism of polyamines generates hydrogen peroxide (H₂O₂), which functions as a signaling molecule in polyamine-regulated biological processes, and GABA, an important neurotransmitter and metabolic intermediate.

In cardiac physiology, polyamines including spermine play essential roles in growth, differentiation, and cell death. The polyamine metabolic pathway interconnects with several critical cellular pathways including the TCA cycle, glycolysis, and the urea cycle, creating a comprehensive metabolic network.

Regulatory Mechanisms of Ornithine Decarboxylase Activity

Ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis, is subject to sophisticated regulatory control through multiple mechanisms, ensuring tight regulation of polyamine levels.

The primary regulatory mechanism involves ornithine decarboxylase antizyme (ODC-AZ), a protein that binds to ODC monomers, inhibits enzymatic activity, and targets ODC for proteasomal degradation. The expression of ODC-AZ itself is regulated by cellular polyamine levels through a unique mechanism involving programmed ribosomal frameshifting. High polyamine concentrations induce a +1 ribosomal frameshift during translation of ODC-AZ mRNA, leading to the expression of the functional full-length protein.

The ODC:AZ complex has been purified and characterized, revealing a 1:1 stoichiometric binding with a molecular weight of approximately 90 kDa. Surface plasmon resonance analyses have determined that the association constant (KA) between yeast AZ and yeast ODC is 6×10⁷ M⁻¹, indicating strong binding affinity. Circular dichroism studies have shown significant changes in secondary structure upon complex formation, with the ODC:AZ complex exhibiting no ODC activity.

Polyamines regulate ODC levels through three distinct mechanisms:

  • Inducing ODC-AZ synthesis through translational frameshifting
  • Inhibiting ubiquitin-dependent ODC-AZ degradation
  • Directly enhancing ODC-AZ-mediated ODC degradation by the proteasome

This third mechanism represents a novel finding: polyamines directly stimulate the degradation of ODC by the proteasome even when ODC-AZ levels remain constant. In vitro studies using purified components have shown that spermine exhibits a greater stimulatory effect than spermidine on ODC degradation. Importantly, this enhancement is specific to ODC and does not affect ubiquitin-dependent substrates.

Table 2: ODC Regulation by Polyamines and ODC-AZ

Regulatory MechanismEffect on ODCMediator
Translational frameshiftingIncreased ODC-AZ synthesisPolyamines
Inhibition of ODC-AZ degradationIncreased ODC-AZ levelsPolyamines
Enhanced proteasomal degradationAccelerated ODC turnoverPolyamines (direct effect)
Binding to ODC monomersInhibition of enzymatic activityODC-AZ
Complex formationTargeting for proteasomal degradationODC-AZ

In intestinal epithelial cells, serum stimulation results in a 20- to 30-fold increase in ODC activity with minimal changes in ODC mRNA levels, highlighting post-transcriptional regulation. This increased activity is blocked by cycloheximide, putrescine, and the calmodulin antagonist N-(6-aminohexyl)-5-chloro-1-napthalinesulfonamide (W-7), suggesting multiple control pathways. The induction of enzyme activity is due entirely to an increase in Vmax with no detectable change in Km for ornithine.

Evolutionary Conservation of Spermine Biosynthesis Across Domains

Polyamine biosynthesis represents an ancient metabolic pathway present in all organisms, with aminopropyltransferases serving as key enzymes in the synthesis of spermidine, spermine, and thermospermine. Phylogenetic analyses reveal that these enzymes share evolutionary connections with putrescine N-methyltransferases (PMT).

All spermidine synthases (SPDSs) derive from a common ancestor predating the divergence of prokaryotes and eukaryotes. However, SPDSs have subsequently given rise to a variety of new enzymatic activities through evolutionary diversification. Most notably, spermine synthases (SPMSs) have independently evolved at least three times throughout evolutionary history: in animals, fungi, and plants. This repeated independent evolution likely occurred through duplication and functional diversification of preexisting SPDS genes in each lineage.

Although spermine is not essential for life, the repeated evolution of SPMS and its conservation across diverse lineages strongly suggests that spermine confers significant evolutionary advantages.

In several genera of Archaea and Bacteria, the appearance of thermospermine synthase (tSPMS) was accompanied by a loss of SPDS, suggesting that tSPMS originated through functional repurposing of SPDS. Remarkably, plants acquired tSPMS at an early evolutionary stage through horizontal gene transfer, and this enzyme has proven essential for vascular development in tracheophytes.

The synthesis of nicotine and tropane alkaloids in Solanales was facilitated by the evolution of putrescine N-methyltransferase (PMT) activity through duplication and functional modification of SPDS. This represents another example of how the polyamine biosynthetic pathway has diversified through evolution.

Most spermidine synthases exhibit high substrate specificity for putrescine, with the exception of enzymes from Thermotoga maritimum and Escherichia coli, which can accept different polyamines. This specificity is enforced by a conserved aspartate residue in the active site that repels the carboxyl moiety of S-adenosyl methionine.

Table 3: Independent Evolution of Spermine Synthase Activity

Taxonomic GroupEvolutionary OriginPrecursor Enzyme
AnimalsIndependent evolutionSpermidine synthase
FungiIndependent evolutionSpermidine synthase
PlantsIndependent evolutionSpermidine synthase

Recent research has identified bacterial spermine synthases from diverse phyla including Bacillota, Rhodothermota, Thermodesulfobacteriota, Nitrospirota, Deinococcota, and Pseudomonadota. Additionally, bacterial aminopropyltransferases that synthesize thermospermine have been identified from phyla Cyanobacteriota, Thermodesulfobacteriota, Nitrospirota, Dictyoglomota, Armatimonadota, and Pseudomonadota, including human opportunistic pathogens.

Novel ASA-Dependent Pathways in Bacterial Systems

A groundbreaking discovery in polyamine metabolism is the identification of a novel bacterial biosynthetic route for spermine that is independent of the canonical decarboxylated S-adenosylmethionine (dcAdoMet)-dependent pathway. This alternative pathway relies on aspartate β-semialdehyde (ASA) and proceeds through the formation of carboxyspermine from spermidine.

This ASA-dependent pathway employs two key enzymes:

  • Carboxyspermidine dehydrogenase
  • Carboxyspermidine decarboxylase

These enzymes collectively catalyze the ASA-dependent production of spermidine, spermine, and thermospermine from putrescine. The formation of spermine/thermospermine from spermidine is primarily controlled by carboxyspermidine dehydrogenase rather than carboxyspermidine decarboxylase.

This pathway represents a remarkable example of convergent evolution, utilizing non-homologous enzymes to produce identical biosynthetic products as the dcAdoMet-dependent pathway. The independent evolution of functionally equivalent but structurally distinct enzyme systems for spermine biosynthesis underscores the biological importance of this polyamine.

Researchers have also identified bacteria that encode hybrid spermine biosynthetic pathways dependent on both dcAdoMet and ASA. In these hybrid systems:

  • Spermidine is produced from agmatine primarily through the ASA-dependent route
  • Spermine is synthesized from either agmatine or spermidine via dcAdoMet-dependent modules

Both pathway components initiate from agmatine and produce N1-aminopropylagmatine, creating shared metabolites that include agmatine, N1-aminopropylagmatine, and spermidine. Bacteria such as Clostridium leptum that encode this hybrid pathway may explain the origin of spermine produced by the gut microbiota.

Table 4: Comparison of dcAdoMet-Dependent and ASA-Dependent Spermine Biosynthesis

FeaturedcAdoMet-Dependent PathwayASA-Dependent Pathway
Aminopropyl donorDecarboxylated S-adenosylmethionineAspartate β-semialdehyde
Key enzymesSpermine synthaseCarboxyspermidine dehydrogenase, Carboxyspermidine decarboxylase
IntermediateNoneCarboxyspermine
Taxonomic distributionEukaryotes, some bacteriaSeveral bacterial phyla
Evolutionary originAncient, multiple independent originsRecent discovery in bacteria
Can produce thermospermineRequires separate enzyme (tSPMS)Yes, via carboxythermospermine

This discovery represents the first documented example of convergent evolution of hybrid dcAdoMet- and ASA-dependent N1-aminopropylagmatine, spermidine, and spermine biosynthesis encoded within the same genomes. It suggests that additional polyamine biosynthetic diversification likely remains to be discovered.

Spermine-Mediated Androgen Receptor Signaling Suppression in Prostate Cancer

Spermine exerts direct anti-proliferative effects in castration-resistant prostate cancer (CRPC) by targeting both full-length androgen receptor (AR-FL) and its splice variant AR-V7. Mechanistically, spermine binds to PRMT1, inhibiting its enzymatic activity and reducing histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) at AR gene regulatory regions [1] [2]. This epigenetic suppression decreases AR transcript levels by 60–70% in CRPC cell lines (LNCaP, 22Rv1) and xenograft models [1]. Consequently, spermine treatment diminishes AR binding to target genes such as PSA and TMPRSS2, as evidenced by chromatin immunoprecipitation sequencing (ChIP-seq) data showing ≥50% reduction in AR occupancy [2].

The metabolite’s dual inhibition of canonical and variant AR signaling pathways overcomes a critical limitation of current anti-androgen therapies. While enzalutamide and abiraterone primarily target AR-FL, they paradoxically increase AR-V7 expression in 25–40% of CRPC cases [2]. Spermine administration (1 mM) suppresses AR-V7 protein levels by 80% through PRMT1-dependent mechanisms, effectively blocking ligand-independent transcriptional activity [1]. This contrasts with PRMT1 pharmacological inhibitors (e.g., MS023), which reduce AR-V7 signaling but lack spermine’s additional metabolic regulatory functions in polyamine homeostasis [2].

Table 1: Spermine’s Effects on Androgen Receptor Signaling in CRPC Models

ParameterAR-FL SuppressionAR-V7 SuppressionPRMT1 Activity Inhibition
LNCaP Cells65% reductionN/A72% reduction
22Rv1 Xenografts58% reduction81% reduction68% reduction
Clinical CRPC Samples47% reduction*63% reduction*55% reduction*

*Data derived from ex vivo tissue analyses [1] [2].

Epigenetic Modulation via PRMT1 Inhibition in Castration-Resistant Tumors

PRMT1 catalyzes H4R3me2a modifications that facilitate AR transcriptional complex assembly. Spermine’s binding to PRMT1 (Kd = 2.3 μM) induces conformational changes in the enzyme’s S-adenosylmethionine-binding pocket, reducing methyltransferase activity by 85% in vitro [1]. This inhibition alters the chromatin landscape at AR target loci, decreasing histone H3 lysine 27 acetylation (H3K27ac) by 40–55%—a marker of active enhancers—as quantified by histone modification ChIP-qPCR [2].

The resultant epigenetic silencing extends beyond AR to genes governing cell cycle progression (CDK4, CCND1) and DNA repair (BRCA1). RNA sequencing of spermine-treated CRPC cells reveals 1,342 differentially expressed genes (FDR <0.05), with 78% showing downregulation in proliferation-associated pathways [1]. This broad transcriptional reprogramming underlies spermine’s efficacy in xenograft models, where daily intraperitoneal administration (50 mg/kg) reduces tumor volume by 68% over 28 days compared to vehicle controls [2].

Role in Viral DNA Recognition and Cyclic GMP-AMP Synthase-Stimulator of Interferon Genes Pathway Activation

Spermine modulates host-virus interactions through structural effects on nucleic acids. At physiological concentrations (0.5–1 mM), spermine induces B-DNA to Z-DNA transitions, reducing cyclic GMP-AMP synthase (cGAS) binding affinity by 90% in electrophoretic mobility shift assays [4]. This conformational change suppresses cGAS-stimulator of interferon genes (STING) pathway activation, decreasing interferon-β production by 75% in herpes simplex virus 1-infected macrophages [4].

Paradoxically, spermine depletion via spermidine/spermine N1-acetyltransferase 1 (SAT1) overexpression enhances cGAS detection of viral DNA by 3.5-fold, suggesting dynamic regulation of innate immunity through polyamine catabolism [4]. These findings illuminate spermine’s dual role as both a viral replication cofactor (by stabilizing Z-DNA in some contexts) and an immune response modulator—a dichotomy requiring further investigation in different viral taxa.

Dysregulation in Neurodegenerative Protein Aggregation Pathologies

In Alzheimer’s disease models, spermine accelerates amyloid-β (Aβ) fibril formation while reducing neurotoxic oligomer species. Nuclear magnetic resonance spectroscopy demonstrates that 100 μM spermine increases Aβ1-40 β-sheet content from 18% to 43% within 24 hours, correlating with a 60% decrease in oligomer-induced neuronal toxicity [7]. Clinical data reveal altered spermine homeostasis across the mild cognitive impairment (MCI)-Alzheimer’s continuum:

Table 2: Plasmatic Polyamine Levels in Neurodegenerative Disease

GroupSpermine (nM)Spermidine (nM)Spermine/Spermidine Ratio
Healthy Controls82 ± 14210 ± 320.39
MCI Patients251 ± 41*165 ± 29*1.52*
Alzheimer’s Patients103 ± 19142 ± 26*0.73

*Significant difference vs controls (p<0.01) [6].

The transient spermine elevation in MCI may represent a compensatory mechanism to sequester toxic Aβ species, with subsequent depletion in Alzheimer’s patients reflecting failed neuroprotective adaptation [6] [7].

Metabolic Crosstalk in Tumor Microenvironment Remodeling

Spermine concentrations in the tumor microenvironment (TME) inversely correlate with anti-tumor immunity. In murine mammary carcinoma models, intratumoral spermine levels >2.5 nmol/mg protein suppress CD8+ T cell infiltration by 70% while increasing myeloid-derived suppressor cells (Gr-1+CD11b+) by 3.2-fold [8]. Polyamine-blocking therapy (DFMO + AMXT1501) reverses this immunosuppression, elevating interferon-γ+ CD8+ T cells from 12% to 38% of tumor-infiltrating lymphocytes [8].

The immunomodulatory effects stem from spermine’s capacity to:

  • Inhibit nuclear factor κB (NF-κB) activation in antigen-presenting cells (50% reduction in p65 phosphorylation) [8]
  • Suppress major histocompatibility complex class II expression (30–45% decrease on dendritic cells) [8]
  • Promote regulatory T cell differentiation via indoleamine 2,3-dioxygenase induction (2.1-fold increase in FoxP3+ cells) [8]

These mechanisms collectively create an immunosuppressive niche that advanced tumors exploit for immune evasion—a vulnerability addressable through polyamine-targeted therapies.

Physical Description

Colorless liquid; [Acros Organics MSDS]
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS]
Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

202.21574685 g/mol

Monoisotopic Mass

202.21574685 g/mol

Boiling Point

150-150 °C

Heavy Atom Count

14

LogP

-0.7

Appearance

Assay:≥95%A neat oil

Melting Point

29 °C

UNII

2FZ7Y3VOQX

Related CAS

71052-31-8

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (77.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Spermine is a polyamine. It is an organic molecule that is involved in cellular metabolism.

Mechanism of Action

Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation.

Pictograms

Corrosive

Other CAS

71-44-3

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Spermine
Adamantanone

General Manufacturing Information

1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-: ACTIVE
Hydrocarbons, terpene processing by-products: ACTIVE

Dates

Modify: 2023-08-15

RBOH1-dependent H

Jiwen Xu, Zhen Kang, Keyu Zhu, Dingkang Zhao, Yajing Yuan, Shichun Yang, Wentian Zhen, Xiaohui Hu
PMID: 34015689   DOI: 10.1016/j.plaphy.2021.04.017

Abstract

Salinity-alkalinity stress is a limiting factor in tomato production in the world. Plants perceive salinity-alkalinity stress by activating signaling pathways to increase plant tolerance (Xu et al., 2020). Here, we investigated whether spermine (Spm) induces respiratory burst oxidase homolog 1 (RBOH1) and hydrogen peroxide (H
O
) signaling in response to salinity-alkalinity stress in tomato. The results showed that exogenous Spm induced the expression of RBOH1 and the accumulation of H
O
under normal condition. Accordingly, we tested the function of H
O
signal in tomato seedlings and found that exogenous H
O
increased the expression levels of Cu/Zn-superoxide dismutase (Cu/Zn-SOD), catalase 1 (CAT1), cytosolic ascorbate peroxidase (cAPX), and glutathione reductase 1 (GR1) and the activities of SOD (EC 1.15.1.1), CAT (EC 1.11.1.6), ascorbate peroxidase (APX; EC 1.11.1.11), and GR (EC 1.6.4.2) in tomato seedlings under salinity-alkalinity stress. DMTU increased the malondialdehyde (MDA) content and relative electrical conductivity, and the relative water content (RWC), and accelerated leaf yellowing in tomato seedlings under salinity-alkalinity stress, even though we sprayed Spm on tomato leaves. We also found that RBOH1 silencing decreased the expression levels of Cu/Zn-SOD, CAT1, cAPX, and GR1 and the activities of SOD, CAT, APX, and GR when tomato seedlings were under salinity-alkalinity stress. Exogenous Spm did not increase RWC and decrease MDA content in RBOH1 silencing tomato seedlings under salinity-alkalinity stress.


Hierarchical Assembly Pathways of Spermine-Induced Tubulin Conical-Spiral Architectures

Raviv Dharan, Asaf Shemesh, Abigail Millgram, Ran Zalk, Gabriel A Frank, Yael Levi-Kalisman, Israel Ringel, Uri Raviv
PMID: 33900736   DOI: 10.1021/acsnano.1c01374

Abstract

Tubulin, an essential cytoskeletal protein, assembles into various morphologies by interacting with an array of cellular factors. One of these factors is the endogenous polyamine spermine, which may promote and stabilize tubulin assemblies. Nevertheless, the assembled structures and their formation pathways are poorly known. Here we show that spermine induced the
assembly of tubulin into several hierarchical architectures based on a tubulin conical-spiral subunit. Using solution X-ray scattering and cryo-TEM, we found that with progressive increase of spermine concentration tubulin dimers assembled into conical-frustum-spirals of increasing length, containing up to three helical turns. The subunits with three helical turns were then assembled into tubules through base-to-top packing and formed antiparallel bundles of tubulin conical-spiral tubules in a distorted hexagonal symmetry. Further increase of the spermine concentration led to inverted tubulin tubules assembled in hexagonal bundles. Time-resolved experiments revealed that tubulin assemblies formed at higher spermine concentrations assembled from intermediates, similar to those formed at low spermine concentrations. These results are distinct from the classical transition between twisted ribbons, helical, and tubular assemblies, and provide insight into the versatile morphologies that tubulin can form. Furthermore, they may contribute to our understanding of the interactions that control the composition and construction of protein-based biomaterials.


The Emerging Clinical Role of Spermine in Prostate Cancer

Qiang Peng, Christine Yim-Ping Wong, Isabella Wai-Yin Cheuk, Jeremy Yuen-Chun Teoh, Peter Ka-Fung Chiu, Chi-Fai Ng
PMID: 33922247   DOI: 10.3390/ijms22094382

Abstract

Spermine, a member of polyamines, exists in all organisms and is essential for normal cell growth and function. It is highly expressed in the prostate compared with other organs and is detectable in urine, tissue, expressed prostatic secretions, and erythrocyte. A significant reduction of spermine level was observed in prostate cancer (PCa) tissue compared with benign prostate tissue, and the level of urinary spermine was also significantly lower in men with PCa. Decreased spermine level may be used as an indicator of malignant phenotype transformation from normal to malignant tissue in prostate. Studies targeting polyamines and key rate-limiting enzymes associated with spermine metabolism as a tool for PCa therapy and chemoprevention have been conducted with various polyamine biosynthesis inhibitors and polyamine analogues. The mechanism between spermine and PCa development are possibly related to the regulation of polyamine metabolism, cancer-driving pathways, oxidative stress, anticancer immunosurveillance, and apoptosis regulation. Although the specific mechanism of spermine in PCa development is still unclear, ongoing research in spermine metabolism and its association with PCa pathophysiology opens up new opportunities in the diagnostic and therapeutic roles of spermine in PCa management.


Quantitative Measurement of the Affinity of Toxic and Nontoxic Misfolded Protein Oligomers for Lipid Bilayers and of its Modulation by Lipid Composition and Trodusquemine

Silvia Errico, Hassan Ramshini, Claudia Capitini, Claudio Canale, Martina Spaziano, Denise Barbut, Martino Calamai, Michael Zasloff, Reinier Oropesa-Nuñez, Michele Vendruscolo, Fabrizio Chiti
PMID: 34382791   DOI: 10.1021/acschemneuro.1c00327

Abstract

Many neurodegenerative diseases are associated with the self-assembly of peptides and proteins into fibrillar aggregates. Soluble misfolded oligomers formed during the aggregation process, or released by mature fibrils, play a relevant role in neurodegenerative processes through their interactions with neuronal membranes. However, the determinants of the cytotoxicity of these oligomers are still unclear. Here we used liposomes and toxic and nontoxic oligomers formed by the same protein to measure quantitatively the affinity of the two oligomeric species for lipid membranes. To this aim, we quantified the perturbation to the lipid membranes caused by the two oligomers by using the fluorescence quenching of two probes embedded in the polar and apolar regions of the lipid membranes and a well-defined protein-oligomer binding assay using fluorescently labeled oligomers to determine the Stern-Volmer and dissociation constants, respectively. With both approaches, we found that the toxic oligomers have a membrane affinity 20-25 times higher than that of nontoxic oligomers. Circular dichroism, intrinsic fluorescence, and FRET indicated that neither oligomer type changes its structure upon membrane interaction. Using liposomes enriched with trodusquemine, a potential small molecule drug known to penetrate lipid membranes and make them refractory to toxic oligomers, we found that the membrane affinity of the oligomers was remarkably lower. At protective concentrations of the small molecule, the binding of the oligomers to the lipid membranes was fully prevented. Furthermore, the affinity of the toxic oligomers for the lipid membranes was found to increase and slightly decrease with GM1 ganglioside and cholesterol content, respectively, indicating that physicochemical properties of lipid membranes modulate their affinity for misfolded oligomeric species.


The aminosterol Claramine inhibits β-secretase 1-mediated insulin receptor cleavage

Bénédicte Gaborit, Roland Govers, Alexandre Altié, Jean Michel Brunel, Pierre Morange, Franck Peiretti
PMID: 34029592   DOI: 10.1016/j.jbc.2021.100818

Abstract

The cleavage of the insulin receptor by β-secretase 1 (BACE1) in the liver increases during diabetes, which contributes to reduce insulin receptor levels and impair insulin signaling. However, the precise signaling events that lead to this increased cleavage are unclear. We showed that BACE1 cleaves the insulin receptor in the early secretory pathway. Indeed, coimmunoprecipitation experiments reveal the interaction of the proforms of the two proteins. Moreover, fragments of insulin receptor are detected in the early secretory pathway and a mutated form of BACE1 that retains its prodomain cleaves an early secretory pathway-resident form of the insulin receptor. We showed that BACE1 proform levels are regulated by proteasome and/or lysosome-dependent degradation systems whose efficiencies are dependent on the O-GlcNacylation process. Our results showed that enhanced O-GlcNacylation reduces the efficiency of intracellular protein degradation systems, leading to the accumulation of the proform of BACE1 in the early secretory pathway where it cleaves the precursor of the insulin receptor. All these dysregulations are found in the livers of diabetic mice. In addition, we performed a screen of molecules according to their ability to increase levels of the insulin receptor at the surface of BACE1-overexpressing cells. This approach identified the aminosterol Claramine, which accelerated intracellular trafficking of the proform of BACE1 and increased autophagy. Both of these effects likely contribute to the reduced amount of the proform of BACE1 in the early secretory pathway, thereby reducing insulin receptor cleavage. These newly described properties of Claramine are consistent with its insulin sensitizing effect.


Structure and transport mechanism of P5B-ATPases

Ping Li, Kaituo Wang, Nina Salustros, Christina Grønberg, Pontus Gourdon
PMID: 34172751   DOI: 10.1038/s41467-021-24148-y

Abstract

In human cells, P5B-ATPases execute the active export of physiologically important polyamines such as spermine from lysosomes to the cytosol, a function linked to a palette of disorders. Yet, the overall shape of P5B-ATPases and the mechanisms of polyamine recognition, uptake and transport remain elusive. Here we describe a series of cryo-electron microscopy structures of a yeast homolog of human ATP13A2-5, Ypk9, determined at resolutions reaching 3.4 Å, and depicting three separate transport cycle intermediates, including spermine-bound conformations. Surprisingly, in the absence of cargo, Ypk9 rests in a phosphorylated conformation auto-inhibited by the N-terminus. Spermine uptake is accomplished through an electronegative cleft lined by transmembrane segments 2, 4 and 6. Despite the dramatically different nature of the transported cargo, these findings pinpoint shared principles of transport and regulation among the evolutionary related P4-, P5A- and P5B-ATPases. The data also provide a framework for analysis of associated maladies, such as Parkinson's disease.


Explore Compound Types